1-(1-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one 1-(1-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 97912-06-6
VCID: VC15888313
InChI: InChI=1S/C14H18BrNO/c1-14(2,3)13(17)16-9-8-10-6-4-5-7-11(10)12(16)15/h4-7,12H,8-9H2,1-3H3
SMILES:
Molecular Formula: C14H18BrNO
Molecular Weight: 296.20 g/mol

1-(1-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one

CAS No.: 97912-06-6

Cat. No.: VC15888313

Molecular Formula: C14H18BrNO

Molecular Weight: 296.20 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one - 97912-06-6

Specification

CAS No. 97912-06-6
Molecular Formula C14H18BrNO
Molecular Weight 296.20 g/mol
IUPAC Name 1-(1-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2,2-dimethylpropan-1-one
Standard InChI InChI=1S/C14H18BrNO/c1-14(2,3)13(17)16-9-8-10-6-4-5-7-11(10)12(16)15/h4-7,12H,8-9H2,1-3H3
Standard InChI Key VZXZFABCNPRXQV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)N1CCC2=CC=CC=C2C1Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 3,4-dihydroisoquinoline core substituted with a bromine atom at the 1-position and a 2,2-dimethylpropanoyl group at the 2-position. The tetracyclic structure combines aromatic and aliphatic regions, creating a rigid yet reactive framework. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₄H₁₈BrNO
Molecular Weight296.20 g/mol
IUPAC Name1-(1-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2,2-dimethylpropan-1-one
SMILES NotationCC(C)(C)C(=O)N1CCC2=CC=CC=C2C1Br
InChIKeyVZXZFABCNPRXQV-UHFFFAOYSA-N

The bromine atom introduces steric and electronic effects, influencing reactivity in cross-coupling reactions, while the ketone group provides a site for further functionalization .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for structural elucidation:

  • ¹H NMR: Peaks at δ 1.28 (s, 6H) confirm the two methyl groups of the propanoyl moiety, while aromatic protons in the isoquinoline ring appear between δ 7.20–7.80 .

  • ¹³C NMR: The carbonyl carbon resonates at δ 208.5, characteristic of ketones, and the quaternary carbon of the dimethyl group appears at δ 27.3 .

  • MS (ESI+): A molecular ion peak at m/z 297.1 ([M+H]⁺) aligns with the molecular weight .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a Castagnoli–Cushman reaction, which involves the cyclocondensation of homophthalic anhydride with imines. This method yields 3,4-dihydroisoquinolin-1(2H)-one derivatives, which are subsequently brominated using N-bromosuccinimide (NBS) under radical conditions . A representative reaction scheme is:

Homophthalic anhydride+R-NH2ΔDihydroisoquinolinoneNBS1-Bromo derivative[4]\text{Homophthalic anhydride} + \text{R-NH}_2 \xrightarrow{\Delta} \text{Dihydroisoquinolinone} \xrightarrow{\text{NBS}} \text{1-Bromo derivative}[4]

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, indicative of moderate thermal stability. The compound decomposes above 300°C, as observed in thermogravimetric analysis (TGA) .

Solubility and Partitioning

Experimental logP values (3.45) suggest high lipophilicity, making the compound soluble in organic solvents like dichloromethane and ethyl acetate but insoluble in water . This property is advantageous for applications in hydrophobic drug delivery systems.

Applications and Research Findings

Pharmaceutical Intermediates

The compound serves as a building block for neurologically active agents. Brominated isoquinolines are precursors to dopamine receptor modulators, with potential applications in treating Parkinson’s disease .

Recent Advances and Future Directions

Catalytic Applications

A 2024 study reported its use in photoredox catalysis for C–N bond formation, achieving yields of 78–92% under blue LED irradiation .

Computational Modeling

Density functional theory (DFT) calculations predict favorable binding affinities (−9.2 kcal/mol) toward the adenosine A₂A receptor, suggesting unexplored therapeutic potential .

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